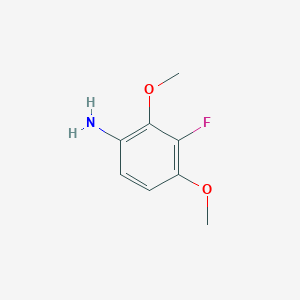

3-Fluoro-2,4-dimethoxyaniline

Description

BenchChem offers high-quality 3-Fluoro-2,4-dimethoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2,4-dimethoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2,4-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAILCKGWMRWFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441343 | |

| Record name | 3-Fluoro-2,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195136-66-4 | |

| Record name | 3-Fluoro-2,4-dimethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195136-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2,4-dimethoxyaniline: Properties and Broader Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on 3-Fluoro-2,4-dimethoxyaniline (CAS Number: 195136-66-4). Due to the limited specific data for this particular isomer, this document also includes detailed information on the closely related and more extensively studied compound, 3-Fluoro-4-methoxyaniline (CAS Number: 366-99-4), to provide a broader context for its potential properties, synthesis, and applications. This guide is intended for researchers, scientists, and professionals in drug development who are interested in fluorinated aniline derivatives as building blocks in medicinal chemistry and materials science. All quantitative data is summarized in structured tables, and a plausible synthetic workflow is illustrated.

Introduction

Substituted anilines are fundamental building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The incorporation of fluorine atoms into these structures can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. 3-Fluoro-2,4-dimethoxyaniline is a member of this class of compounds, though specific research and applications for this isomer are not widely documented. In contrast, the related compound 3-Fluoro-4-methoxyaniline has been utilized as a reagent in the synthesis of various biologically active molecules. This guide aims to consolidate the known information on 3-Fluoro-2,4-dimethoxyaniline and leverage the data available for its structural analog to infer potential characteristics and uses.

Chemical and Physical Properties

Detailed experimental data for 3-Fluoro-2,4-dimethoxyaniline is scarce. The available information, largely predicted, is presented below, alongside the well-documented properties of 3-Fluoro-4-methoxyaniline for comparison.

Table 1: Physicochemical Properties

| Property | 3-Fluoro-2,4-dimethoxyaniline | 3-Fluoro-4-methoxyaniline |

| CAS Number | 195136-66-4 | 366-99-4[1][2] |

| Molecular Formula | C₈H₁₀FNO₂ | C₇H₈FNO[1][2] |

| Molecular Weight | 171.17 g/mol | 141.14 g/mol [1] |

| Appearance | Brown to black liquid | Light beige to yellow-brown crystalline powder |

| Melting Point | Not available | 81-83 °C[3] |

| Boiling Point | 286.2 ± 35.0 °C (Predicted) | 135 °C at 18 mmHg |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | Not available |

| pKa | 4.12 ± 0.10 (Predicted) | Not available |

| Solubility | Not available | Not available |

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for 3-Fluoro-2,4-dimethoxyaniline was found in the public domain. For illustrative purposes, the spectroscopic data for 3-Fluoro-4-methoxyaniline is provided.

Table 2: Spectroscopic Data for 3-Fluoro-4-methoxyaniline

| Technique | Data Highlights |

| ¹H NMR | Spectra are available and show characteristic peaks for aromatic protons and the methoxy group.[1] |

| ¹³C NMR | Spectra are available and show distinct signals for the carbon atoms in the molecule.[1] |

| Mass Spectrometry | GC-MS data shows a molecular ion peak corresponding to its molecular weight.[1] |

| Infrared (IR) | FTIR spectra exhibit characteristic absorption bands for N-H, C-H, C-O, and C-F bonds.[1] |

Synthesis and Reactivity

A potential synthetic pathway could start from 1,3-difluoro-2,4-dimethoxybenzene. Nitration, followed by selective reduction of the nitro group, would yield the desired product. The regioselectivity of the nitration step would be a critical factor to control.

For comparison, a general procedure for the synthesis of 3-fluoro-4-methoxyaniline involves the reduction of 2-fluoro-4-nitroanisole.

Experimental Protocol: Synthesis of 3-Fluoro-4-methoxyaniline (Illustrative)

-

Reaction: Reduction of 2-fluoro-4-nitroanisole.

-

Reagents: 2-fluoro-4-nitroanisole, a reducing agent (e.g., iron powder in the presence of an acid like acetic acid or ammonium chloride), and a suitable solvent (e.g., ethanol/water mixture).

-

Procedure:

-

Suspend 2-fluoro-4-nitroanisole in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the iron catalyst.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Below is a conceptual workflow for the synthesis of a fluorinated dimethoxyaniline.

Applications and Biological Significance

While there is no specific information regarding the applications of 3-Fluoro-2,4-dimethoxyaniline, its structural features suggest potential utility as an intermediate in medicinal chemistry and materials science. The presence of the fluoro and dimethoxy groups can be exploited to modulate the properties of larger molecules.

The related compound, 3-Fluoro-4-methoxyaniline, has been used in the synthesis of:

-

Leucine ureido derivatives with potent inhibitory activity against aminopeptidase N, an enzyme implicated in tumor growth.

-

Novel mGluR1 antagonists for the potential treatment of chronic pain.

These examples highlight the role of fluorinated anilines as key building blocks in the development of therapeutic agents. The unique substitution pattern of 3-Fluoro-2,4-dimethoxyaniline could offer novel opportunities for scaffold design in drug discovery programs.

The diagram below illustrates a generalized signaling pathway where a hypothetical drug, derived from a fluorinated aniline building block, could act as a kinase inhibitor, a common mechanism of action for many modern therapeutics.

Safety and Handling

Specific safety and handling data for 3-Fluoro-2,4-dimethoxyaniline is not available. For related fluoroaniline compounds, general safety precautions should be followed. These typically include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

3-Fluoro-2,4-dimethoxyaniline is a fluorinated aromatic amine with potential as a building block in synthetic chemistry. However, there is a notable lack of publicly available experimental data, including spectroscopic information, detailed synthesis protocols, and specific applications. The information available for the closely related compound, 3-Fluoro-4-methoxyaniline, suggests that this class of molecules holds significant promise in the field of drug discovery, particularly in the development of enzyme inhibitors. Further research into the synthesis and characterization of 3-Fluoro-2,4-dimethoxyaniline is warranted to fully explore its potential in medicinal chemistry and materials science. Researchers are advised to proceed with caution, referencing the safety information for analogous compounds until specific data for the target molecule becomes available.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2,4-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Fluoro-2,4-dimethoxyaniline (CAS Number: 195136-66-4). This fluorinated aromatic amine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making a thorough understanding of its characteristics essential for its effective use in research and development.

Core Physicochemical Properties

3-Fluoro-2,4-dimethoxyaniline is a substituted aniline with the molecular formula C₈H₁₀FNO₂. Its structure, featuring a fluorine atom and two methoxy groups on the aniline ring, imparts unique electronic properties that are valuable in organic synthesis. The majority of the available data on its physicochemical properties are predicted values, highlighting a need for further experimental validation.

Table 1: Physicochemical Data for 3-Fluoro-2,4-dimethoxyaniline

| Property | Value | Source |

| CAS Number | 195136-66-4 | [1][2] |

| Molecular Formula | C₈H₁₀FNO₂ | [3] |

| Molecular Weight | 171.17 g/mol | [3] |

| Appearance | Brown to black liquid | [4] |

| Boiling Point | 286.2 ± 35.0 °C (Predicted) | [4] |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.12 ± 0.10 (Predicted) | [4] |

| Purity | Available commercially at ≥95% | [3] |

Synthesis and Purification

General Synthetic Workflow

A logical synthetic pathway would involve the nitration of a suitable difluoro-dimethoxybenzene precursor, followed by a selective reduction of the nitro group to the corresponding amine.

Caption: A plausible synthetic route to 3-Fluoro-2,4-dimethoxyaniline.

Experimental Protocol: Representative Synthesis of a Fluorinated Dimethoxyaniline

The following is a representative, non-specific protocol for the synthesis of a fluorinated dimethoxyaniline derivative, which would require optimization for the target molecule.

1. Nitration:

-

Dissolve the starting material (e.g., 1,3-difluoro-2,4-dimethoxybenzene) in a suitable solvent such as glacial acetic acid.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture over ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-aromatic intermediate.

2. Reduction:

-

Dissolve the crude nitro-aromatic intermediate in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include using iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

If using Fe/HCl, heat the reaction mixture to reflux and monitor by TLC.

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure.

-

Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) if an acid was used.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude 3-Fluoro-2,4-dimethoxyaniline.

Purification Protocol

Purification of the crude product is typically achieved by column chromatography or vacuum distillation.

Workflow for Purification:

References

3-Fluoro-2,4-dimethoxyaniline chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2,4-dimethoxyaniline, a fluorinated aromatic amine of significant interest in the pharmaceutical and agrochemical industries. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. It further explores its role as a key synthetic intermediate and touches upon the broader biological significance of substituted anilines. While specific experimental protocols and biological data for this exact compound are not extensively published, this guide furnishes representative synthetic and analytical methodologies based on closely related analogues, providing a valuable resource for researchers in the field.

Chemical Identity and Structure

IUPAC Name: 3-Fluoro-2,4-dimethoxyaniline[1]

Chemical Structure:

Molecular Formula: C₈H₁₀FNO₂

CAS Number: 195136-66-4

Physicochemical Properties

Quantitative data for 3-Fluoro-2,4-dimethoxyaniline is limited. The following table summarizes predicted and available data for this compound.

| Property | Value | Source |

| Molecular Weight | 171.17 g/mol | Calculated |

| Boiling Point | 286.2 ± 35.0 °C | Predicted[1] |

| Density | 1.189 ± 0.06 g/cm³ | Predicted[1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Manufacturing

3-Fluoro-2,4-dimethoxyaniline is a key intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[2] The presence of the fluorine atom and methoxy groups enhances the metabolic stability and bioavailability of the resulting compounds.[2]

General Synthetic Approach:

Representative Experimental Protocol (Adapted from similar syntheses):

The synthesis of fluorinated anilines often proceeds via the catalytic hydrogenation of the corresponding fluorinated nitrobenzene derivative.

-

Step 1: Preparation of the Nitroaromatic Precursor: The synthesis would likely start from a commercially available, appropriately substituted benzene derivative, which would undergo nitration and subsequent functional group manipulations to install the fluoro and dimethoxy moieties in the desired positions.

-

Step 2: Catalytic Hydrogenation: The fluorinated and dimethoxylated nitrobenzene precursor is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C) or Raney nickel, is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, often under pressure, and stirred until the reduction of the nitro group to an amine is complete. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Step 3: Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the final 3-Fluoro-2,4-dimethoxyaniline.

Applications in Research and Development

3-Fluoro-2,4-dimethoxyaniline serves as a crucial building block in the synthesis of a variety of target molecules:

-

Pharmaceuticals: It is commonly employed in the production of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) agents.[2] The fluorinated aniline moiety is a common feature in many modern drugs, contributing to improved pharmacokinetic properties.

-

Agrochemicals: This compound is also utilized in the manufacturing of herbicides and fungicides.[2] The fluorine atom is known to enhance the efficacy and environmental persistence of these products.[2]

-

Materials Science: It can be used as a building block in organic synthesis to introduce fluoro-substituted aniline moieties into larger conjugated systems, which is relevant for the development of new dyes and materials.[2]

Biological Activity and Signaling Pathways

Specific biological activity data for 3-Fluoro-2,4-dimethoxyaniline is not extensively documented in publicly available literature. However, the broader class of substituted anilines is known to exhibit a wide range of biological activities. For instance, anilino-substituted pyrimidines have been investigated as potential anticancer agents that can induce apoptosis. Furthermore, other aniline derivatives have shown potent activity as antimicrotubule agents, which are crucial in cancer therapy.[3][4]

Given its structural features, 3-Fluoro-2,4-dimethoxyaniline could be a precursor for molecules targeting various biological pathways. The general workflow for the discovery of biologically active compounds often involves the synthesis of a library of derivatives from a core scaffold like this aniline, followed by screening for activity against specific targets.

Illustrative Workflow for Drug Discovery:

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel compounds derived from a key intermediate like 3-Fluoro-2,4-dimethoxyaniline.

Caption: A generalized workflow for drug discovery starting from a key intermediate.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for 3-Fluoro-2,4-dimethoxyaniline should be consulted before handling. As a general precaution for substituted anilines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-Fluoro-2,4-dimethoxyaniline is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed experimental and biological data for this specific compound remain to be fully elucidated in the public domain, this guide provides a foundational understanding of its properties, potential applications, and the broader context of its utility in scientific research. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted to explore its full potential.

References

- 1. 3-Fluoro-2,4-dimethoxyaniline | 195136-66-4 [m.chemicalbook.com]

- 2. 3-Fluoro-2,4-dimethoxyaniline [myskinrecipes.com]

- 3. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - ProQuest [proquest.com]

Spectroscopic Profile of 3-Fluoro-2,4-dimethoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Fluoro-2,4-dimethoxyaniline (CAS Number: 195136-66-4). Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive analysis based on predicted data and the spectral characteristics of structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and utilization of 3-Fluoro-2,4-dimethoxyaniline in research and development, particularly in the fields of medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Fluoro-2,4-dimethoxyaniline. These predictions are derived from established spectroscopic principles and data from analogous molecules such as 3-Fluoro-4-methoxyaniline and 2,4-dimethoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-Fluoro-2,4-dimethoxyaniline (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~6.8 - 7.0 | d | ~8-10 | 1H | Ar-H |

| ~6.5 - 6.7 | d | ~8-10 | 1H | Ar-H |

| ~4.0 (broad s) | s | - | 2H | -NH₂ |

| ~3.9 | s | - | 3H | -OCH₃ |

| ~3.8 | s | - | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluoro-2,4-dimethoxyaniline (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 (d, J ≈ 240-250 Hz) | C-F |

| ~145 - 150 | C-OCH₃ |

| ~140 - 145 | C-OCH₃ |

| ~135 - 140 | C-NH₂ |

| ~115 - 120 | Ar-CH |

| ~100 - 105 (d, J ≈ 20-25 Hz) | Ar-CH |

| ~56 - 57 | -OCH₃ |

| ~55 - 56 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Fluoro-2,4-dimethoxyaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium, Sharp | N-H stretch (symmetric) |

| 2950 - 3000 | Medium | Aromatic C-H stretch |

| 2830 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1630 | Strong | N-H bend (scissoring) |

| 1450 - 1550 | Strong | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-O stretch (aryl ether) |

| 1100 - 1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 3-Fluoro-2,4-dimethoxyaniline

| m/z | Relative Intensity | Assignment |

| 171 | High | [M]⁺ (Molecular Ion) |

| 156 | Medium | [M - CH₃]⁺ |

| 128 | Medium | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for small organic molecules like 3-Fluoro-2,4-dimethoxyaniline.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a proton frequency of at least 400 MHz.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width to cover all expected signals.

-

Use a 90° pulse for quantitative measurements or a smaller flip angle for faster acquisition.

-

Set a relaxation delay of at least 5 times the longest T₁ for accurate integration.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

IR Spectroscopy

-

Sample Preparation (ATR - Attenuated Total Reflectance):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR crystal.

-

Set the spectral range typically from 4000 to 400 cm⁻¹.

-

Select an appropriate number of scans (e.g., 16 or 32) for both the background and the sample.

-

-

Data Acquisition: Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

-

Instrument Setup:

-

Set the ionization energy, typically 70 eV for EI.

-

Set the mass analyzer to scan over the desired mass range (e.g., m/z 40-400).

-

Tune the instrument to ensure accurate mass assignments and resolution.

-

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Navigating the Physicochemical Landscape of 3-Fluoro-2,4-dimethoxyaniline: A Technical Guide to Solubility and Stability

For Immediate Release

Introduction

3-Fluoro-2,4-dimethoxyaniline is a substituted aniline that holds potential as a building block in medicinal chemistry and materials science. An understanding of its solubility in common laboratory solvents and its stability under various conditions is paramount for its successful application in synthesis, purification, and formulation. This guide provides a foundational understanding of these properties and outlines systematic approaches to their experimental determination.

Physicochemical Properties

A summary of the known physical and chemical properties of 3-Fluoro-2,4-dimethoxyaniline is presented in Table 1.

Table 1: Physicochemical Properties of 3-Fluoro-2,4-dimethoxyaniline

| Property | Value | Reference |

| CAS Number | 195136-66-4 | [1] |

| Molecular Formula | C₈H₁₀FNO₂ | |

| Molecular Weight | 171.17 g/mol | |

| Appearance | Not specified in literature; likely a crystalline solid | |

| Melting Point | Not specified in literature | |

| Boiling Point | Not specified in literature |

Solubility Profile

While quantitative solubility data for 3-Fluoro-2,4-dimethoxyaniline in common organic solvents is not extensively documented, a qualitative assessment can be inferred from the general behavior of anilines. Anilines, being basic organic compounds, typically exhibit solubility in acidic aqueous solutions due to the formation of ammonium salts.[2][3][4] Their solubility in organic solvents is dictated by their polarity.

To facilitate research and development, a standardized approach to determining the solubility of 3-Fluoro-2,4-dimethoxyaniline is proposed. The following table provides a template for recording experimentally determined solubility data.

Table 2: Experimentally Determined Solubility of 3-Fluoro-2,4-dimethoxyaniline at 25°C (Example Data)

| Solvent | Solubility (mg/mL) | Molarity (mol/L) | Observations |

| Water | Data not available | Data not available | |

| 0.1 M HCl | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | |

| Methanol | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | |

| N,N-Dimethylformamide (DMF) | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available | |

| Ethyl Acetate | Data not available | Data not available | |

| Dichloromethane | Data not available | Data not available |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a crystalline compound is the isothermal equilibrium method.

Methodology:

-

Preparation: Add an excess amount of 3-Fluoro-2,4-dimethoxyaniline to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Centrifuge the vials to ensure a clear supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of 3-Fluoro-2,4-dimethoxyaniline using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of aniline derivatives can be influenced by several factors, including exposure to light, heat, oxygen, and pH.[5] Degradation can occur through oxidation, polymerization, or other chemical reactions. For 3-Fluoro-2,4-dimethoxyaniline, it is prudent to assume potential sensitivity to these factors.

A forced degradation study is recommended to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 3: Forced Degradation Study of 3-Fluoro-2,4-dimethoxyaniline (Example Data)

| Condition | Duration | % Degradation | Major Degradants |

| Acidic (0.1 M HCl, 60°C) | 24 h | Data not available | Data not available |

| Basic (0.1 M NaOH, 60°C) | 24 h | Data not available | Data not available |

| Oxidative (3% H₂O₂, RT) | 24 h | Data not available | Data not available |

| Thermal (80°C, solid state) | 48 h | Data not available | Data not available |

| Photolytic (ICH Q1B) | - | Data not available | Data not available |

Experimental Protocol for Stability Assessment

The following protocol outlines a forced degradation study to evaluate the stability of 3-Fluoro-2,4-dimethoxyaniline.

Methodology:

-

Sample Preparation: Prepare solutions of 3-Fluoro-2,4-dimethoxyaniline in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions:

-

Acidic: Add an equal volume of 0.2 M HCl to the sample solution and heat.

-

Basic: Add an equal volume of 0.2 M NaOH to the sample solution and heat.

-

Oxidative: Add a solution of hydrogen peroxide to the sample solution and keep at room temperature.

-

Thermal (Solution): Heat the sample solution.

-

Thermal (Solid): Store the solid compound in an oven.

-

Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

Evaluation: Calculate the percentage of degradation and identify major degradation products using techniques like LC-MS/MS.

Caption: Logical workflow for a forced degradation study.

Recommended Storage and Handling

Based on the general stability of anilines, the following storage and handling procedures are recommended for 3-Fluoro-2,4-dimethoxyaniline to ensure its integrity:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid exposure to strong oxidizing agents, acids, and bases.

Conclusion

This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of 3-Fluoro-2,4-dimethoxyaniline. While specific experimental data is currently lacking in the public domain, the provided protocols offer a clear path for researchers to generate this critical information. Adherence to these methodologies will ensure the reliable use of this compound in research and development, ultimately contributing to the advancement of science. Professionals are encouraged to perform these studies to build a comprehensive physicochemical profile of this promising molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-2,4-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3-Fluoro-2,4-dimethoxyaniline, a key intermediate in the development of novel pharmaceutical compounds. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines a plausible synthetic route based on established organic chemistry principles and provides expected characterization data derived from analogous structures.

Introduction

3-Fluoro-2,4-dimethoxyaniline (CAS No: 195136-66-4) is a substituted aniline derivative with potential applications as a building block in medicinal chemistry. The presence of a fluorine atom and two methoxy groups on the aniline scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. This guide offers a comprehensive theoretical framework for its preparation and analysis.

Proposed Synthesis

A plausible synthetic pathway for 3-Fluoro-2,4-dimethoxyaniline is proposed, commencing from commercially available 1,3-dimethoxybenzene. The synthesis involves a two-step process: nitration followed by reduction.

Synthetic Pathway

Caption: Proposed two-step synthesis of 3-Fluoro-2,4-dimethoxyaniline.

Experimental Protocols

Step 1: Synthesis of 1-Fluoro-2,4-dimethoxy-3-nitrobenzene (Nitration)

This procedure is a general method for the nitration of an activated aromatic ring.[1][2]

-

Materials: 1,3-Dimethoxybenzene, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), ice bath, magnetic stirrer, round-bottom flask, dropping funnel.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add 1,3-dimethoxybenzene to a cooled solution of concentrated sulfuric acid at 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and stir until the ice melts completely.

-

The resulting precipitate, 1-Fluoro-2,4-dimethoxy-3-nitrobenzene, is collected by filtration, washed with cold water until neutral, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of 3-Fluoro-2,4-dimethoxyaniline (Reduction)

This protocol describes a general method for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation.[3][4][5]

-

Materials: 1-Fluoro-2,4-dimethoxy-3-nitrobenzene, Palladium on carbon (10% Pd/C), ethanol or ethyl acetate (solvent), hydrogen gas (H₂), hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup), filtration setup.

-

Procedure:

-

Dissolve 1-Fluoro-2,4-dimethoxy-3-nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-2,4-dimethoxyaniline.

-

The product can be further purified by column chromatography or recrystallization if necessary.

-

Characterization

Physical Properties

| Property | Expected Value |

| CAS Number | 195136-66-4 |

| Molecular Formula | C₈H₁₀FNO₂ |

| Molecular Weight | 171.17 g/mol |

| Appearance | Expected to be a liquid or a low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Data

Table 1: Expected ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 6.5 - 7.0 | m | Aromatic Protons (2H) |

| ~ 3.8 - 4.0 | s | Methoxy Protons (6H) |

| ~ 3.5 - 4.5 | br s | Amine Protons (2H) |

Table 2: Expected ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 160 | Aromatic C-F, C-O, C-N |

| ~ 100 - 120 | Aromatic C-H |

| ~ 55 - 60 | Methoxy Carbons |

Table 3: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3500 | N-H stretching (asymmetric and symmetric) |

| 2830 - 3000 | C-H stretching (aromatic and aliphatic) |

| 1500 - 1620 | N-H bending and C=C stretching (aromatic) |

| 1200 - 1300 | C-N stretching (aromatic amine) |

| 1000 - 1150 | C-O stretching (aryl ether) |

| 1100 - 1400 | C-F stretching |

Table 4: Expected Mass Spectrometry Data

| m/z | Assignment |

| 171 | [M]⁺ (Molecular Ion) |

| 156 | [M - CH₃]⁺ |

| 128 | [M - CH₃ - CO]⁺ |

Experimental and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of 3-Fluoro-2,4-dimethoxyaniline.

Caption: General workflow for the synthesis and characterization of 3-Fluoro-2,4-dimethoxyaniline.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 3-Fluoro-2,4-dimethoxyaniline. While specific experimental data is sparse, the proposed synthetic route is robust and based on well-established chemical transformations. The expected characterization data serves as a benchmark for researchers working on the synthesis and analysis of this and related compounds. This information is intended to facilitate further research and development in the field of medicinal chemistry.

References

The Dichotomy of Electron Donation and Withdrawal: A Technical Guide to the Electronic Effects of Fluorine and Methoxy Groups in Anilines

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the subtle interplay of electronic effects governs molecular interactions and reactivity. Among the vast arsenal of functional groups, fluorine and the methoxy group, when appended to an aniline scaffold, present a fascinating dichotomy of electronic behavior. This technical guide provides an in-depth exploration of the inductive and resonance effects of these substituents, their quantitative impact on the physicochemical properties of anilines, and the experimental methodologies used to elucidate these characteristics.

Core Principles: Inductive vs. Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily a manifestation of two fundamental phenomena: the inductive effect and the resonance effect.

-

Inductive Effect (σ-bond phenomenon): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of the atoms. More electronegative atoms or groups pull electron density towards themselves, creating a dipole moment along the bond. This effect weakens with distance.

-

Resonance Effect (π-bond phenomenon): This effect involves the delocalization of pi (π) electrons through the conjugated system of the aromatic ring. Substituents with lone pairs of electrons or pi bonds can donate or withdraw electron density from the ring via resonance structures.

The net electronic effect of a substituent is a vector sum of its inductive and resonance contributions, which can either be synergistic or opposing.

Quantitative Analysis of Electronic Effects

The electronic influence of fluorine and methoxy groups on the aniline ring can be quantified through several key parameters, including Hammett constants and pKa values.

Hammett Substituent Constants (σ)

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds[1]. The Hammett constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG)[1]. The position of the substituent is crucial, leading to distinct meta (σm) and para (σp) values.

| Substituent | σm | σp | Dominant Effect at para-position |

| Fluorine (-F) | +0.34[2] | +0.06[2] | Inductive Withdrawal |

| Methoxy (-OCH3) | +0.12[3] | -0.27[3] | Resonance Donation |

Analysis:

-

Fluorine: Due to its high electronegativity, fluorine is strongly electron-withdrawing through the inductive effect (positive σm). However, in the para position, its lone pairs can participate in resonance, donating electron density to the ring. This resonance donation partially counteracts the strong inductive withdrawal, resulting in a slightly positive but near-zero σp value.

-

Methoxy: The oxygen atom in the methoxy group is also electronegative, leading to an inductive withdrawal (positive σm). In contrast to fluorine, the methoxy group is a powerful resonance donor. At the para position, the lone pairs on the oxygen atom strongly delocalize into the aromatic ring, overriding the inductive effect and resulting in a negative σp value, indicating a net electron-donating character[3][4].

Acidity Constant (pKa) of the Anilininium Ion

The basicity of an aniline is a direct reflection of the electron density on the nitrogen atom. Electron-donating groups increase this density, making the aniline more basic (higher pKa of the conjugate acid), while electron-withdrawing groups decrease it, leading to a less basic aniline (lower pKa)[5].

| Aniline Derivative | pKa of Conjugate Acid |

| Aniline | 4.60 |

| o-Fluoroaniline | 3.20 |

| m-Fluoroaniline | 3.50 |

| p-Fluoroaniline | 4.65 |

| o-Methoxyaniline | 4.49 |

| m-Methoxyaniline | 4.20 |

| p-Methoxyaniline | 5.34 |

Analysis:

-

Fluoroanilines: The ortho- and meta-fluoroanilines are less basic than aniline due to the dominant electron-withdrawing inductive effect of fluorine. In the para position, the resonance donation of the fluorine atom partially compensates for its inductive effect, resulting in a pKa value very similar to that of aniline.

-

Methoxyanilines: The ortho- and meta-methoxyanilines are less basic than aniline due to the inductive effect of the oxygen atom[3][4]. However, in the para position, the strong resonance donation from the methoxy group significantly increases the electron density on the nitrogen, making p-methoxyaniline more basic than aniline[3][4].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for probing the electronic environment of substituted anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR chemical shifts are sensitive to the electron density around the nuclei.

| Compound | ¹H Chemical Shifts (ppm, CDCl₃) | ¹³C Chemical Shifts (ppm, CDCl₃) |

| Aniline | ~3.68 (NH₂), 6.77 (d, 2H), 6.89 (t, 1H), 7.28 (t, 2H) | 115.2, 118.8, 129.4, 146.6 |

| p-Fluoroaniline | ~3.45 (NH₂), 6.59 (dd, 2H), 6.82 (dd, 2H)[6] | 115.5 (d, J=22 Hz), 116.0 (d, J=8 Hz), 142.5, 157.0 (d, J=236 Hz) |

| p-Methoxyaniline | ~3.5 (NH₂), 3.77 (s, 3H), 6.75 (d, 2H), 6.80 (d, 2H) | 55.6, 114.7, 115.8, 140.2, 153.0 |

Analysis:

-

¹H NMR: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. In p-fluoroaniline, the protons ortho to the fluorine experience a downfield shift due to the inductive effect. In p-methoxyaniline, the protons ortho to the methoxy group are shifted upfield due to the strong resonance donation.

-

¹³C NMR: The carbon chemical shifts are also indicative of the electronic environment. The carbon attached to the fluorine in p-fluoroaniline shows a large downfield shift and exhibits a characteristic large one-bond C-F coupling constant. The carbon attached to the methoxy group in p-methoxyaniline is shifted significantly downfield, while the ortho and para carbons are shifted upfield due to increased electron density from resonance.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational frequencies of chemical bonds.

| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) |

| N-H stretch (Anilines) | 3300-3500 (two bands for primary amines)[7] |

| C-N stretch (Aromatic) | 1250-1335[7] |

| C-F stretch | 1000-1400 |

| C-O stretch (Aryl ethers) | 1200-1275 (asymmetric), 1020-1075 (symmetric) |

Analysis:

-

The position of the N-H stretching vibrations can be influenced by the electronic nature of the substituent. Electron-withdrawing groups can slightly increase the frequency (shift to higher wavenumber), while electron-donating groups can decrease it.

-

The C-N stretching frequency is also sensitive to the electronic environment. Increased electron density on the nitrogen can strengthen the C-N bond, leading to a higher vibrational frequency.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of an aniline derivative, a weak base[8][9][10][11].

Materials:

-

Aniline derivative

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of the aniline derivative and dissolve it in 50 mL of deionized water in a 100 mL beaker. If the compound has low water solubility, a co-solvent like ethanol can be used, and the pKa in the mixed solvent system can be extrapolated to aqueous solution.

-

Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution. Ensure the stir bar does not hit the electrode.

-

Titration: Begin stirring the solution and record the initial pH. Add the 0.1 M HCl solution from the burette in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration until the pH changes significantly and then begins to level off again, well past the equivalence point. The equivalence point is the point of steepest slope on the titration curve (pH vs. volume of HCl).

-

Data Analysis:

-

Plot the pH versus the volume of HCl added to obtain the titration curve.

-

Determine the volume of HCl at the equivalence point.

-

The volume of HCl at the half-equivalence point is half the volume at the equivalence point.

-

The pKa of the anilinium ion is equal to the pH of the solution at the half-equivalence point.

-

NMR Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of substituted anilines.

Materials:

-

Aniline derivative (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the aniline derivative in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 128 or more) to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

FT-IR Spectroscopy

This protocol outlines the procedure for obtaining an FT-IR spectrum of a liquid or solid aniline derivative[12][13][14][15][16].

Materials:

-

Aniline derivative (liquid or solid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (KBr or NaCl)

-

Spatula

-

Pipette

-

Solvent for cleaning (e.g., acetone, isopropanol)

Procedure (using ATR):

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application:

-

Liquid: Place a drop of the liquid aniline derivative directly onto the ATR crystal.

-

Solid: Place a small amount of the solid aniline derivative onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.

-

-

Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent and a soft tissue.

Application in Drug Design: QSAR and Signaling Pathways

The electronic properties of substituted anilines are of paramount importance in drug design and development. Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity[17][18][19].

QSAR Experimental Workflow

The following diagram illustrates a typical workflow for a QSAR study, which is crucial for optimizing lead compounds in drug discovery.

Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Hypothetical Signaling Pathway Modulation

Aniline derivatives are common scaffolds in kinase inhibitors, which are a major class of therapeutic agents. The electronic properties of substituents on the aniline ring can significantly influence the binding affinity of the inhibitor to the ATP-binding pocket of the kinase.

The following diagram illustrates a hypothetical signaling pathway where a substituted aniline acts as a kinase inhibitor.

Caption: A hypothetical signaling pathway modulated by a substituted aniline kinase inhibitor.

In this pathway, an electron-donating group (like a para-methoxy group) on the aniline ring could enhance hydrogen bonding interactions within the ATP-binding pocket, leading to increased inhibitor potency. Conversely, an electron-withdrawing group (like a meta-fluoro group) might alter the charge distribution and potentially decrease binding affinity.

Conclusion

The fluorine and methoxy groups, though seemingly simple, exert profound and distinct electronic effects on the aniline ring. A thorough understanding of their inductive and resonance contributions, quantified by parameters like Hammett constants and pKa values, is indispensable for the rational design of novel pharmaceuticals and advanced materials. The experimental techniques detailed herein provide the framework for elucidating these properties, enabling scientists to predict and modulate molecular behavior with precision.

References

- 1. researchgate.net [researchgate.net]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. 4-Fluoroaniline(371-40-4) 1H NMR spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. eng.uc.edu [eng.uc.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. quora.com [quora.com]

- 19. Frontiers | QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery [frontiersin.org]

Reactivity Profile of 3-Fluoro-2,4-dimethoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2,4-dimethoxyaniline (CAS No. 195136-66-4) is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring two electron-donating methoxy groups, a strongly activating amino group, and an electronegative fluorine atom, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of 3-Fluoro-2,4-dimethoxyaniline, with a particular focus on its role as a precursor in the synthesis of pharmaceutically active compounds, such as kinase inhibitors. Detailed experimental protocols, derived from analogous transformations, are provided to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-2,4-dimethoxyaniline is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 195136-66-4 | [1] |

| Molecular Formula | C₈H₁₀FNO₂ | [1] |

| Molecular Weight | 171.17 g/mol | [1] |

| Appearance | Not specified (likely a solid) | |

| Synonyms | 3-Fluoro-2,4-dimethoxybenzenamine, 1-amino-3-fluoro-2,4-dimethoxybenzene | [1] |

Synthesis of 3-Fluoro-2,4-dimethoxyaniline

Caption: Proposed synthetic workflow for 3-Fluoro-2,4-dimethoxyaniline.

Proposed Experimental Protocol

Step 1: Nitration of 1,3-Dimethoxybenzene

-

To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in glacial acetic acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dimethoxynitrobenzene.

Step 2: Electrophilic Fluorination

-

Dissolve 2,4-dimethoxynitrobenzene (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add a fluorinating agent, for example, Selectfluor® (N-Fluorobis(phenyl)sulfonimide) (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain 3-fluoro-2,4-dimethoxynitrobenzene.

Step 3: Reduction of the Nitro Group

-

Dissolve 3-fluoro-2,4-dimethoxynitrobenzene (1.0 eq) in ethanol or methanol.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C), and subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases.

-

Alternatively, the reduction can be carried out using iron powder in the presence of ammonium chloride in a mixture of ethanol and water at reflux.[2]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst (in the case of Pd/C) or the iron salts.

-

Concentrate the filtrate under reduced pressure to yield 3-Fluoro-2,4-dimethoxyaniline. The crude product can be purified by column chromatography or distillation under reduced pressure if necessary.

Reactivity Profile

The reactivity of 3-Fluoro-2,4-dimethoxyaniline is governed by the interplay of its substituents. The amino and methoxy groups are strong activating, ortho-para directing groups, while the fluorine atom is a deactivating, ortho-para directing group.

Electrophilic Aromatic Substitution

The aromatic ring of 3-Fluoro-2,4-dimethoxyaniline is highly activated towards electrophilic substitution due to the presence of the amino and two methoxy groups. The position of substitution will be directed by the combined influence of these groups. The most likely position for electrophilic attack is the C5 position, which is para to the amino group and ortho to the 4-methoxy group.

Caption: General scheme for electrophilic aromatic substitution.

Diazotization and Subsequent Reactions

As a primary aromatic amine, 3-Fluoro-2,4-dimethoxyaniline can undergo diazotization to form a diazonium salt. This intermediate is a versatile synthon that can be converted into a wide range of functional groups through Sandmeyer-type reactions.

Caption: Diazotization and subsequent Sandmeyer reaction workflow.

Experimental Protocol for Diazotization (Analogous Procedure)

-

Suspend 3-Fluoro-2,4-dimethoxyaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, 2.5-3.0 eq) and cool to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution can then be used in subsequent reactions.

N-Acylation and N-Alkylation

The amino group can readily undergo acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides, providing access to a wide range of N-substituted derivatives.

Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors

Substituted anilines are crucial pharmacophores in a large number of kinase inhibitors. 3-Fluoro-2,4-dimethoxyaniline is an attractive building block for the synthesis of analogues of established drugs like Gefitinib (an EGFR inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor), where the aniline moiety binds to the hinge region of the kinase domain.

Caption: Synthesis of a quinazoline-based kinase inhibitor analogue.

Synthesis of Quinazoline Derivatives (Analogous to Gefitinib Synthesis)

The synthesis of Gefitinib and its analogues often involves the nucleophilic aromatic substitution of a chlorine atom on a quinazoline core by a substituted aniline.[3][4]

Experimental Protocol for Quinazoline Synthesis (Analogous Procedure)

-

To a stirred suspension of a 4-chloro-quinazoline derivative (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add 3-Fluoro-2,4-dimethoxyaniline (1.1 eq).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Filter the solid product, wash with a cold solvent, and dry under vacuum to obtain the desired quinazoline derivative. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

While experimental spectra for 3-Fluoro-2,4-dimethoxyaniline are not widely published, its spectroscopic features can be predicted based on its structure and data from analogous compounds.

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (2H), NH₂ protons (2H, broad singlet), two methoxy group protons (6H, two singlets). |

| ¹³C NMR | Eight distinct carbon signals, with C-F and C-O carbons showing characteristic shifts. |

| ¹⁹F NMR | A single resonance for the fluorine atom, likely showing coupling to adjacent aromatic protons. |

| IR | Characteristic N-H stretching bands for the primary amine, C-O stretching for the methoxy groups, and C-F stretching. |

| Mass Spec | A molecular ion peak at m/z = 171.17. |

Safety and Handling

Substituted anilines should be handled with care as they can be toxic and are often skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

3-Fluoro-2,4-dimethoxyaniline is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its rich functionality allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of complex molecules, including potent kinase inhibitors. This guide provides a foundational understanding of its reactivity and synthetic utility, enabling researchers to effectively incorporate this compound into their drug discovery and development programs.

References

Potential Biological Activities of Substituted Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines, a versatile class of aromatic amines, are pivotal scaffolds in medicinal chemistry due to their broad spectrum of biological activities. The synthetic tractability of the aniline ring allows for a myriad of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the significant biological activities of substituted anilines, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative data on biological activity, and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Substituted anilines are integral components of numerous anticancer agents, primarily acting as inhibitors of protein kinases that are crucial for cancer cell signaling.[1][2] By targeting dysregulated signaling pathways, these compounds can induce apoptosis, inhibit proliferation, and prevent metastasis.

Mechanism of Action: Kinase Inhibition

A predominant mechanism of anticancer action for many substituted anilines is the inhibition of tyrosine kinases, which are key regulators of cell growth, differentiation, and survival.[1] Anilino-based structures can competitively bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two critical receptor tyrosine kinases in oncology. EGFR signaling promotes tumor cell proliferation and survival, while VEGFR-2 signaling is essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][4][5] Substituted anilines have been successfully developed to inhibit these pathways.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[6][7][8] Several substituted aniline derivatives have been developed to target key kinases within this pathway.[7]

Quantitative Data: Anticancer Activity

The anticancer efficacy of substituted anilines is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Anilino-fluoroquinolone | Reduced FQ 4b | K562 (Leukemia) | <50 | [9] |

| Anilino-fluoroquinolone | NitroFQ 3c | MCF7 (Breast) | <50 | [9] |

| Anilino-fluoroquinolone | Reduced FQ 4c | A549 (Lung) | <50 | [9] |

| 2-Substituted anilino pyrimidine | Compound 18c | HepG2 (Liver) | 3.8 (relative to cabozantinib) | [1] |

| 2-Substituted anilino pyrimidine | Compound 18c | MDA-MB-231 (Breast) | 3.3x more active than cabozantinib | [1] |

| Benzothiazole aniline | L1 | HepG2 (Liver) | 5.91 | [2] |

| Benzothiazole aniline | L1Pt | HepG2 (Liver) | 7.42 | [2] |

| Phenylacetamide | Compound with p-nitro substituent | MCF-7 (Breast) | 5.1 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted aniline compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Substituted anilines have a long history in antimicrobial chemotherapy, with sulfonamides being a classic example. Modern derivatives continue to show promise against a range of bacterial and fungal pathogens.

Mechanism of Action

The antimicrobial mechanisms of substituted anilines are diverse and can include:

-

Inhibition of Folic Acid Synthesis: As seen with sulfonamides, which are structural analogs of para-aminobenzoic acid (PABA), substituted anilines can competitively inhibit dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.

-

Disruption of Cell Membrane Integrity: Some derivatives can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.[11]

-

Inhibition of Biofilm Formation: Certain substituted anilines can prevent the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antibiotics.[11][12]

Quantitative Data: Antimicrobial Activity

The antimicrobial potency of substituted anilines is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Trifluoro-aniline | 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [11] |

| Trifluoro-aniline | 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [11] |

| Halogenated aniline | 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli | 200 | [12] |

| Halogenated aniline | 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli | 100 | [12] |

| Substituted anilide | Compound with nitro group | B. subtilis | >1.59 (pMIC) | [13] |

| Substituted quinoxaline | Compound 2d | E. coli | 8 | [14] |

| Substituted quinoxaline | Compound 3c | E. coli | 8 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the substituted aniline derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no microorganisms).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.

Antioxidant Activity

Substituted anilines can act as antioxidants by scavenging free radicals, which are highly reactive species implicated in oxidative stress and various diseases.

Mechanism of Action: Radical Scavenging

The primary mechanisms by which substituted anilines scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The presence of electron-donating groups on the aniline ring generally enhances antioxidant activity.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of substituted anilines is often expressed as the IC50 value in radical scavenging assays like the DPPH and ABTS assays. A lower IC50 value indicates greater antioxidant activity.

| Compound Class | Derivative Example | Assay | IC50 (µg/mL) | Reference |

| Anilino-fluoroquinolone | Reduced FQ 4b | DPPH | 4.3 (µM) | [9] |

| Phenolic anilines | 2-aminophenol | DPPH | Lower AE than p- and m-isomers | [15] |

| Phenolic anilines | 4-aminophenol | DPPH | Higher AE than m-isomer | [15] |

| NSAID Derivative | Compound 2 | Lipid Peroxidation | 15 (µM) | [16] |

| NSAID Derivative | Compound 5 | Lipid Peroxidation | >100 (µM) | [16] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Also, prepare a series of concentrations of the substituted aniline test compound.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with different concentrations of the test compound. Include a control with only the solvent and DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the purple DPPH radical to the yellow DPPH-H by an antioxidant results in a decrease in absorbance.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity

Substituted anilines have demonstrated significant anti-inflammatory properties, with some derivatives acting as inhibitors of key inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of substituted anilines can be attributed to various mechanisms, including:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some aniline derivatives can inhibit COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[17][18]

-

Inhibition of Inflammatory Signaling Pathways: Substituted anilines can modulate inflammatory signaling cascades such as the Janus kinase-signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways, which regulate the production of pro-inflammatory cytokines.

The JAK-STAT and MAPK pathways are crucial for transducing signals from cytokines and growth factors, leading to inflammatory responses. Inhibition of these pathways can effectively reduce inflammation.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of substituted anilines is often evaluated by their ability to inhibit COX enzymes (IC50) or reduce inflammation in animal models.

| Compound Class | Derivative Example | Assay/Target | IC50 (µM) | Reference |

| Anilino-fluoroquinolone | Reduced FQ 4e | NO Scavenging | 17.6 | [9] |

| Anilino-fluoroquinolone | Reduced FQ 4b | NO Scavenging | 25.5 | [9] |

| Hybrid pyrazole | Compound 5u | COX-2 | 1.79 | [17] |

| Hybrid pyrazole | Compound 5s | COX-2 | 2.04 | [17] |

| Isonicotinate | Compound 5 | ROS Inhibition | 1.42 (µg/mL) | [19] |

| Indolin-2-one | Compound 9d | Anti-inflammatory | 10.03 | [20] |

| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Compound E | COX-2 | Similar to meloxicam | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Methodology:

-